5-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Overview
Description
5-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C15H19N5OS and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.13103142 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Research has been dedicated to synthesizing and evaluating the biological activities of pyrimidine derivatives, including those related to 5-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine. For instance, a study focused on the synthesis of pyrimidine derivatives linked to pyrazole heterocycles, investigating their insecticidal and antibacterial potentials. These compounds, synthesized via microwave irradiation and evaluated for their biological activities, showed promising results against certain insects and microbial strains, suggesting potential applications in pest control and antimicrobial therapy (Deohate & Palaspagar, 2020).
Another area of research involves the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, characterized for their antioxidant activities. These studies highlight the relationship between chemical structure and biological efficacy, revealing that certain derivatives exhibit significant radical scavenging activities, which could be beneficial in developing antioxidant therapies (Kotaiah et al., 2012).
Antimicrobial and Antitumor Activities
Further research on thieno[2,3-d]pyrimidine derivatives has demonstrated their potential in antimicrobial and antitumor applications. Studies have synthesized novel compounds and tested their efficacy against various cancer cell lines and bacterial strains. The results indicate that these compounds possess potent antiproliferative and antimicrobial properties, suggesting their utility in developing new treatments for cancer and infections (Atapour-Mashhad et al., 2017).
Properties
IUPAC Name |
5-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-5-10-9(3)22-15-13(10)14(16-8-17-15)20(4)7-12-19-18-11(6-2)21-12/h8H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQQDQFJAFFMQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=NC=NC(=C12)N(C)CC3=NN=C(O3)CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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